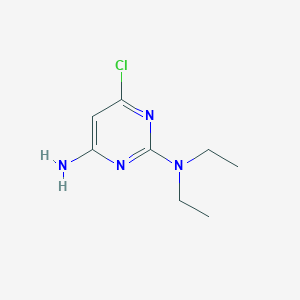

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science. Although the provided papers do not directly discuss 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, they provide insights into the chemistry of related chloro- and methyl-substituted pyrimidines, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of chloro-substituted pyrimidines can involve cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that similar methods could potentially be applied to synthesize 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, with appropriate modifications to introduce the diethylamino group at the relevant position on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of chloro- and methyl-substituted pyrimidines has been studied using various techniques, including NMR, IR, and MS . These studies provide information on the regioselectivity of substitutions and the overall geometry of the molecules. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing intramolecular hydrogen bonding and coplanar molecular chains . Such structural analyses are crucial for understanding the reactivity and potential interactions of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine.

Chemical Reactions Analysis

Chloro-substituted pyrimidines can undergo various chemical reactions, including acylation and oxidation. For instance, 4-chloro-6-hydroxyaminopyrimidines can be acylated to form mono- and diacyl derivatives and oxidized to produce nitroso- or nitropyrimidines . These reactions demonstrate the reactivity of the chloro group in the pyrimidine ring and suggest that 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyrimidines can be influenced by their molecular structure and substituents. For example, the presence of solvent molecules in cocrystals can significantly contribute to the stabilization of crystal packing, as observed in the cocrystals of 6-chlorouracil and its derivatives . Additionally, the electronic properties, such as charge distribution and dipole moment, can be affected by the substituents on the pyrimidine ring, as seen in the study of a molecule with antihypertensive activity . These insights can be extrapolated to predict the properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, such as solubility, stability, and potential biological activity.

Aplicaciones Científicas De Investigación

-

Herbicide Detection in Water

- Field : Environmental Science

- Application : This compound is used in the development of a near-infrared spectroscopy model for detecting herbicide concentrations in water .

- Method : Atrazine solution (which contains the compound) in the concentration range of 0-15 ppm were prepared in distilled water. Near infrared spectra were scanned using a Fourier transform spectrometer at wavenumbers of 12,500-4,000 cm-1 (800-2,500 nm). The partial least square regression technique was used to establish the NIR models for detecting herbicide concentrations .

- Results : The developed models showed high prediction potential of herbicide concentrations contaminated in water with the R2 of 0.97, RMSEE of 0.899 ppm, bias of -0.0003 ppm and RPD of 5.43 .

-

Thermal Decomposition Study

- Field : Thermal Analysis and Calorimetry

- Application : The thermal decomposition of this compound (also known as atrazine) and its metabolites has been studied .

- Method : The study was conducted using a thermogravimetric technique (TG) with the application of three types of crucibles: opened, Knudsen type and labyrinth-type, and non-isothermal DSC method, using hermetically closed and opened alumina sample pans .

- Results : The study found that the degradation process of atrazine took place in three stages. The increase of amino groups in the triazine ring increases the amount of non-volatile thermal degradation products by association .

-

Biomimetic Receptor Sensing System

- Field : Analytical Chemistry

- Application : This compound is used in the development of a CAT-sensing system based on a biomimetic receptor of a molecularly imprinted polymer for CAT and electrochemical determination of CAT .

- Method & Results : The specific methods and results of this application are not detailed in the source .

-

Preparation of Pyrimidine N-oxides

-

Synthesis of Pyrimido Pyrimidine Derivatives

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives are synthesized to possess various pharmacological and biological activities .

- Method : The synthesis involves the reaction of 3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one (chalcone) with 4-methoxybenzaldehyde and acetophenone in the presence of alcoholic KOH by Claisen-Schmidt condensation reaction .

- Results : The synthesis resulted in the formation of novel oxo pyrimido pyrimidine and their derivatives .

-

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as Antioxidant Agents

- Field : Biochemistry

- Application : Pyrimido[4,5-d]pyrimidine is an uracil compound that has similarities to the structure of pteridine and purines and has significant bioactivity . The aim of this research is to synthesize pyrimido[4,5-d]pyrimidine derivatives and test their activity as antioxidants .

- Method : The reaction was carried out with the support of the iodine catalyst to get an effective reaction .

- Results : The results of the analysis produced four pyrimido[4,5-d]pyrimidine derivatives .

-

Preparation of Pyrimidine N-oxides

-

Synthesis of Pyrimido Pyrimidine Derivatives

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives are synthesized to possess various pharmacological and biological activities .

- Method : The synthesis involves the reaction of 3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one (chalcone) with 4-methoxybenzaldehyde and acetophenone in the presence of alcoholic KOH by Claisen-Schmidt condensation reaction .

- Results : The synthesis resulted in the formation of novel oxo pyrimido pyrimidine and their derivatives .

-

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as Antioxidant Agents

- Field : Biochemistry

- Application : Pyrimido[4,5-d]pyrimidine is an uracil compound that has similarities to the structure of pteridine and purines and has significant bioactivity . The aim of this research is to synthesize pyrimido[4,5-d]pyrimidine derivatives and test their activity as antioxidants .

- Method : The reaction was carried out with the support of the iodine catalyst to get an effective reaction .

- Results : The results of the analysis produced four pyrimido[4,5-d]pyrimidine derivatives .

Propiedades

IUPAC Name |

6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIIFPSPUDAGJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541097 |

Source

|

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine | |

CAS RN |

3289-38-1 |

Source

|

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)